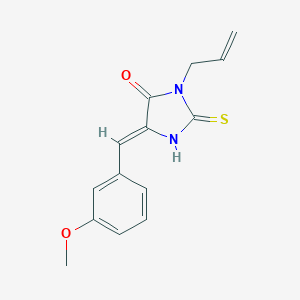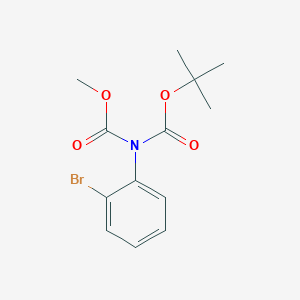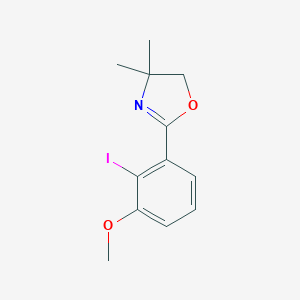
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as S-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone exerts its biological effects by inhibiting the activity of various enzymes and proteins, including DNA topoisomerase, protein kinase C, and cyclooxygenase-2. It also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, its complex synthesis method and low solubility in water can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects.
Métodos De Síntesis
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is synthesized by the reaction of 3-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with allyl bromide. The final product is obtained through a cyclization reaction using sodium hydroxide.
Aplicaciones Científicas De Investigación
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anticancer, antiviral, and antimicrobial properties. 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-7-16-13(17)12(15-14(16)19)9-10-5-4-6-11(8-10)18-2/h3-6,8-9H,1,7H2,2H3,(H,15,19)/b12-9- |
Clave InChI |
YZBMEAFNXDVNMO-XFXZXTDPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)CC=C |
SMILES canónico |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)
![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)


